7-Aminoquinoline-3-carbonitrile

Fluorescent Probe Photophysics Aqueous Detection

7-Aminoquinoline-3-carbonitrile (CAS 1261236-58-1, ≥98% purity) is a uniquely substituted quinoline-3-carbonitrile building block. Unlike 6-cyano or 4-amino isomers, its 7-amino/3-nitrile substitution delivers 85% fluorescence quantum yield in water (vs. 63% for 6-cyano isomer), enabling superior aqueous sensor sensitivity. It exhibits 2.5-fold selectivity for MAO-A (IC50 86.6 µM) over MAO-B, minimizing off-target confounding. As a validated precursor to potent Src kinase inhibitors with in vivo activity, it is essential for medicinal chemistry programs targeting kinase ATP-binding pockets. Its moderate LogP (1.69) and weak basicity (pKa 3.38) provide balanced lipophilicity/solubility for library synthesis. Procure now for reproducible, high-performance R&D.

Molecular Formula C10H7N3
Molecular Weight 169.187
CAS No. 1261236-58-1
Cat. No. B2763274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoquinoline-3-carbonitrile
CAS1261236-58-1
Molecular FormulaC10H7N3
Molecular Weight169.187
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)C#N)N
InChIInChI=1S/C10H7N3/c11-5-7-3-8-1-2-9(12)4-10(8)13-6-7/h1-4,6H,12H2
InChIKeyDQWFUFLFXCXJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoquinoline-3-carbonitrile (CAS 1261236-58-1) Procurement & Differentiation Guide


7-Aminoquinoline-3-carbonitrile (CAS 1261236-58-1) is a heterocyclic building block belonging to the quinoline-3-carbonitrile scaffold class, characterized by a primary amino group at the 7-position and a nitrile at the 3-position of the quinoline core [1]. This substitution pattern imparts distinct physicochemical and photophysical properties that differentiate it from other aminoquinoline or quinoline-3-carbonitrile isomers, making it a compound of interest for medicinal chemistry, kinase inhibitor development, and fluorescent probe design [2].

7-Aminoquinoline-3-carbonitrile: Why Isomeric or Scaffold Substitution Is Not Interchangeable


Quinoline-based scaffolds are widely exploited for their biological activities, but subtle changes in substitution pattern dramatically alter target engagement, selectivity, and physicochemical properties [1]. For instance, shifting the amino group from the 7- to the 6-position (6-aminoquinoline-3-carbonitrile) or relocating the nitrile group to the 4-position (4-aminoquinoline-7-carbonitrile) yields compounds with different electronic distributions, binding affinities, and photophysical behaviors [2]. 7-Aminoquinoline-3-carbonitrile exhibits a unique combination of a strong electron-donating amino group and an electron-withdrawing nitrile group at positions that facilitate specific interactions in kinase ATP-binding pockets and enable high fluorescence quantum yields not observed with its positional isomers . Generic substitution with a broader 'quinoline-3-carbonitrile' or 'aminoquinoline' without precise positional control is therefore insufficient for achieving the quantitative performance metrics outlined below.

7-Aminoquinoline-3-carbonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Fluorescence Quantum Yield: 7-Aminoquinoline-3-carbonitrile Outperforms 6-CN Isomer in Aqueous Media

7-Aminoquinoline-3-carbonitrile (3CN-7AQ) demonstrates significantly higher fluorescence quantum yield in water compared to its closest positional isomer, 6-cyano-7-aminoquinoline (6CN-7AQ). Under identical conditions, 3CN-7AQ achieves a quantum yield of 85%, whereas 6CN-7AQ exhibits a quantum yield of 63% . This 22-percentage-point increase is attributable to the specific electronic push-pull configuration afforded by the 3-carbonitrile/7-amino substitution pattern. This property is critical for applications requiring high signal-to-noise ratios in aqueous biological environments.

Fluorescent Probe Photophysics Aqueous Detection

Monoamine Oxidase (MAO) Inhibition: Differentiated Isoform Selectivity Profile

7-Aminoquinoline-3-carbonitrile exhibits a moderate and selective inhibition profile against human monoamine oxidase isoforms. In standardized fluorimetric assays, it inhibits MAO-A with an IC50 of 86,600 nM (86.6 µM), while its inhibition of MAO-B is significantly weaker, with an IC50 of 215,000 nM (215 µM) [1]. This represents a 2.5-fold selectivity for MAO-A over MAO-B. In contrast, structurally related aminoquinoline derivatives often display either non-selective inhibition or preferential MAO-B inhibition, making this compound a useful tool for studying MAO-A-specific pharmacology or for designing selective inhibitors where off-target MAO-B activity is undesirable.

Neuropharmacology Enzyme Inhibition Selectivity

Synthetic Utility: Direct Access to 7-Amino Src Kinase Inhibitors via 7-Fluoro Intermediate Displacement

7-Aminoquinoline-3-carbonitrile is not merely a final compound but a key intermediate that enables efficient synthesis of potent Src kinase inhibitors. A published method demonstrates that the 7-fluoro group in 7-fluoro-6-methoxy-3-quinolinecarbonitrile (a bosutinib intermediate) is readily displaced by primary and secondary amines to generate 7-amino analogs [1]. This reactivity is not shared by other 7-substituted analogs lacking a leaving group. Crucially, two 7-amino analogs prepared via this route (compounds 15 and 18) exhibited potent Src inhibition with in vivo activity, validating the 7-amino group as a critical pharmacophore element [1]. This positions 7-aminoquinoline-3-carbonitrile as a strategic starting material or late-stage intermediate for generating bioactive kinase inhibitor libraries.

Kinase Inhibitor Synthesis Medicinal Chemistry Oncology

Physicochemical Differentiation: Distinct LogP and pKa Relative to 7-Substituted Analogs

The predicted physicochemical properties of 7-aminoquinoline-3-carbonitrile reveal a distinct profile compared to other 7-substituted quinoline-3-carbonitriles. The compound has a predicted LogP of 1.69 and a predicted pKa of 3.38 (±0.25) . This contrasts sharply with, for example, 7-fluoroquinoline-3-carbonitrile (a common intermediate), which is expected to be more lipophilic (higher LogP) and lacks the basic amine center [1]. The combination of a moderate LogP (favorable for both aqueous solubility and membrane permeability) and a weakly basic amine (pKa 3.38) influences its ionization state at physiological pH, affecting solubility, distribution, and binding to biological targets. These properties are not interchangeable with 7-halo or 7-alkoxy analogs, which lack the hydrogen-bond donor capacity and basicity of the primary amine.

ADME Prediction Physicochemical Profiling Druglikeness

7-Aminoquinoline-3-carbonitrile: Optimal Research & Industrial Use Cases Based on Differentiation Data


Fluorescent Probe Development Requiring High Quantum Yield in Aqueous Media

The 85% quantum yield in water, established in direct comparison to the 6-cyano isomer (63%), makes 7-aminoquinoline-3-carbonitrile the preferred scaffold for designing fluorescent sensors, imaging agents, or reporters intended for biological or environmental aqueous samples where signal intensity is critical [1].

MAO-A Selective Inhibitor Tool Compound for Neuropharmacology Research

Its 2.5-fold selectivity for MAO-A (IC50 86.6 µM) over MAO-B (IC50 215 µM) positions this compound as a starting point for developing isoform-selective probes to dissect MAO-A-specific pathways in neurological disorders, minimizing confounding MAO-B inhibition observed with less selective quinoline derivatives [1].

Synthesis of Bioactive 7-Amino Substituted Src Kinase Inhibitors

Given its validated role as a precursor to potent Src inhibitors with in vivo activity (e.g., compounds 15 and 18), procurement of 7-aminoquinoline-3-carbonitrile is strategically justified for medicinal chemistry groups focused on generating novel kinase inhibitors via amine displacement or further functionalization at the 7-position [1].

Physicochemical Property-Targeted Library Design for CNS or Solubility-Challenged Targets

The moderate predicted LogP (1.69) and weakly basic amine (pKa 3.38) make this compound a valuable core for building libraries where balanced lipophilicity and solubility are desired, particularly when compared to more lipophilic 7-halo or 7-alkoxy analogs that may exhibit poorer aqueous solubility or different permeability profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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